Cevimeline N-Oxide Cevimeline N-Oxide A metabolite of Cevimeline
Brand Name: Vulcanchem
CAS No.: 469890-14-0
VCID: VC0195710
InChI: InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1
SMILES: CC1OC2(C[N+]3(CCC2CC3)[O-])CS1
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol

Cevimeline N-Oxide

CAS No.: 469890-14-0

Cat. No.: VC0195710

Molecular Formula: C10H17NO2S

Molecular Weight: 215.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cevimeline N-Oxide - 469890-14-0

Specification

CAS No. 469890-14-0
Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
IUPAC Name (2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane]
Standard InChI InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1
Standard InChI Key DWWHPWWQQISZCA-BZCXBAJXSA-N
Isomeric SMILES C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1
SMILES CC1OC2(C[N+]3(CCC2CC3)[O-])CS1
Canonical SMILES CC1OC2(C[N+]3(CCC2CC3)[O-])CS1
Appearance White to Off-White Solid
Melting Point >148°C

Introduction

Chemical Structure and Properties

Cevimeline N-Oxide is formed through an oxidation reaction where an oxygen atom is added to the nitrogen atom in the cevimeline molecule. The parent compound, cevimeline, has the chemical structure of cis-2'-methylspiro{1-azabicyclo[2.2.2]octane-3, 5'- oxathiolane} hydrochloride . This N-oxidation process results in several key changes to the molecular properties:

Table 1. Chemical Properties of Cevimeline N-Oxide

PropertyDescription
Molecular FormulaC10H17NO2S
CAS Number469890-14-0
Formation MechanismN-oxidation of cevimeline
Structural FeatureOxygen addition to nitrogen atom
Physical AppearanceWhite to off-white solid

The addition of an oxygen atom to the nitrogen moiety typically increases the compound's polarity and water solubility compared to the parent molecule. This modification also alters the molecule's hydrogen bonding capabilities and potentially its receptor binding characteristics, which may influence its pharmacological activity profile .

Metabolic Formation and Pharmacokinetics

Table 2. Distribution of Cevimeline Metabolites after 24 Hours

MetabolitePercentage of Administered Dose
Unchanged cevimeline16.0%
Cis and trans-sulfoxide44.5%
Glucuronic acid conjugate22.3%
Cevimeline N-oxide4.0%
Other metabolites13.2%

Absorption and Distribution Parameters

The parent compound cevimeline demonstrates the following pharmacokinetic parameters, which provide context for understanding the formation and distribution of its metabolites, including cevimeline N-oxide:

Table 3. Pharmacokinetic Parameters of Parent Compound (Cevimeline)

ParameterValueCondition
Time to Peak Concentration (Tmax)1.5-2 hoursFasting conditions
Time to Peak Concentration (Tmax)2.86 hoursAfter meal
Mean Half-life5 ± 1 hoursStandard conditions
Volume of Distribution6 L/kg-
Plasma Protein Binding<20%-

These parameters suggest that cevimeline distributes extensively into tissues, providing opportunities for metabolism at various sites . The relatively low plasma protein binding (<20%) indicates that a substantial portion of the drug is available for metabolic processes, potentially including N-oxidation to form cevimeline N-oxide.

Biochemical Significance

The formation of cevimeline N-oxide represents an important detoxification and elimination pathway for cevimeline. N-oxidation generally increases the water solubility of nitrogen-containing compounds, facilitating their elimination through renal excretion.

Enzyme SystemRole in N-OxidationCharacteristics
Flavin-containing mono-oxygenases (FMOs)Primary enzymes for N-oxidationRequire NADPH and molecular oxygen
Cytochrome P450sSecondary pathway for some N-oxidationsMay contribute to N-oxide formation in certain compounds
PeroxidasesMinor role in N-oxidationGenerally less specific for N-oxidation reactions

Pharmacological Profile

As a metabolite of cevimeline, cevimeline N-oxide may retain some of the pharmacological properties of the parent compound or exhibit different biological activities. The parent compound, cevimeline, is a cholinergic agonist that binds to muscarinic receptors, particularly M1 and M3 subtypes, leading to increased secretion from exocrine glands such as salivary and sweat glands .

PropertyCevimelineCevimeline N-Oxide (Predicted)
Primary Receptor TargetsM1 and M3 muscarinic receptorsPotentially modified receptor affinity
Main Pharmacological EffectIncreased secretion from exocrine glandsLikely reduced or altered cholinergic activity
Clinical SignificanceUsed for treatment of dry mouth in Sjögren's SyndromeLimited due to low concentration as metabolite

Analytical Considerations

The detection and quantification of cevimeline N-oxide in biological samples present important analytical challenges and opportunities. Analytical methods for this metabolite would need to be sensitive and specific, particularly given its relatively low abundance compared to other metabolites.

Detection Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the most likely analytical approach for detecting and quantifying cevimeline N-oxide in biological samples. The N-oxide functional group provides distinctive fragmentation patterns in mass spectrometry, potentially enabling specific detection even in complex biological matrices.

Table 6. Analytical Considerations for Cevimeline N-Oxide Detection

Analytical TechniqueAdvantagesChallenges
HPLC-MS/MSHigh sensitivity and specificityComplex method development required
LC-UVSimpler instrumentationLower sensitivity for metabolites
NMR SpectroscopyStructural confirmationRequires higher concentrations
GC-MSHigh separation efficiencyMay require derivatization due to polarity

Research Applications

The study of cevimeline N-oxide has several important research applications and significance in pharmaceutical science and medicine:

Pharmacokinetic Profiling

Understanding the formation and properties of metabolites like cevimeline N-oxide is essential for developing a complete pharmacokinetic profile of cevimeline. This knowledge helps in predicting drug behavior in different patient populations, potential drug-drug interactions, and the impact of genetic polymorphisms in metabolizing enzymes .

Metabolite Identification

The identification and characterization of cevimeline N-oxide contribute to the broader field of drug metabolism research, providing insights into N-oxidation pathways and their relevance in the processing of drugs containing nitrogen-containing heterocycles .

Biomarker Development

Drug metabolites can sometimes serve as biomarkers for assessing drug adherence, metabolic capacity, or the presence of specific metabolic pathways. The detection of cevimeline N-oxide in biological samples could potentially serve as a marker for cevimeline use or metabolism.

Table 7. Research Applications of Cevimeline N-Oxide Studies

Research AreaPotential Application
PharmacokineticsComplete metabolic profiling of cevimeline
Analytical ChemistryDevelopment of detection methods for metabolites
Drug MetabolismUnderstanding N-oxidation pathways
Biomarker ResearchPotential marker for cevimeline use
Drug DevelopmentInsights for design of related compounds

Future Research Directions

Several potential areas for future research on cevimeline N-oxide can be identified based on current knowledge gaps:

Metabolic Pathway Elucidation

Further investigation into the specific enzymes responsible for the N-oxidation of cevimeline and the factors that influence this metabolic pathway would enhance our understanding of cevimeline metabolism and potential sources of interindividual variability.

Analytical Method Development

Development of sensitive and specific analytical methods for the detection and quantification of cevimeline N-oxide in biological samples would facilitate further research on its pharmacokinetics and potential clinical applications.

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